molecular formula C23H41N6O17S5- B11829132 butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate

butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate

Cat. No.: B11829132
M. Wt: 833.9 g/mol
InChI Key: PVCDYZJGZPCASW-WNHDQQIXSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SAMe-1,4-Butanedisulfonate typically involves the reaction of S-Adenosyl-L-methionine with 1,4-butanedisulfonic acid. The reaction is carried out under controlled conditions to ensure the stability and purity of the final product . The process involves the use of solvents and reagents that facilitate the formation of the desired compound while minimizing the formation of by-products.

Industrial Production Methods

Industrial production of SAMe-1,4-Butanedisulfonate involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a solid form . The compound is then packaged and stored under inert conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

SAMe-1,4-Butanedisulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of SAMe-1,4-Butanedisulfonate. These products have various applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

SAMe-1,4-Butanedisulfonate has a wide range of scientific research applications, including:

Biological Activity

Butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate is a complex organic compound notable for its unique structural features, including multiple sulfonic acid and amino groups. This compound exhibits significant biological activity, making it relevant in various biochemical applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H24N6O11S3C_{15}H_{24}N_6O_11S_3, with a molecular weight of approximately 616.68 g/mol. Its structure includes:

  • Butane Backbone : Provides a hydrophobic core.
  • Sulfonic Acid Groups : Enhances solubility and reactivity.
  • Amino Groups : Contributes to biological activity through interactions with biomolecules.

The compound's high polarity and solubility in water facilitate its use in biochemical applications, including drug formulation and as a biochemical reagent.

The biological activity of butane-1,4-disulfonic acid can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that compounds with sulfonic acid groups often exhibit antimicrobial properties. The presence of multiple sulfonate groups enhances the compound's ability to disrupt microbial membranes, leading to cell lysis and death.
  • Antiviral Properties : The purine derivative within the compound suggests potential antiviral activity. Compounds similar to those containing purine structures have been shown to inhibit viral replication by interfering with nucleic acid synthesis.
  • Chelation Properties : The dual sulfonate groups may allow the compound to act as a chelating agent, binding metal ions and potentially affecting enzyme activity that relies on these metals.

Case Studies

Several studies have explored the biological activities of related compounds:

  • A study on Ademetionine butanedisulfonate , a structurally similar compound, demonstrated anti-inflammatory effects and its utility in treating chronic liver disease . This suggests potential therapeutic applications for butane-1,4-disulfonic acid in similar contexts.
  • Research on sulfonated compounds has shown their effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, sulfonated derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones .

Comparative Analysis

To better understand the uniqueness of butane-1,4-disulfonic acid, we can compare it with other related compounds:

Compound NameMolecular FormulaUnique Features
1,4-Butanedisulfonic Acid Disodium SaltC₄H₈Na₂O₆S₂Used to alleviate herbicide toxicity
2-Aminoethanesulfonic AcidC₂H₇NO₃SCommonly used as a buffering agent
Butane-1,3-disulfonic AcidC₄H₈O₆S₂Contains sulfonic groups at different positions

The symmetrical structure of butane-1,4-disulfonic acid with dual sulfonate groups enhances its solubility and reactivity compared to other sulfonated compounds.

Properties

Molecular Formula

C23H41N6O17S5-

Molecular Weight

833.9 g/mol

IUPAC Name

(2S)-2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid;4-sulfobutane-1-sulfonate

InChI

InChI=1S/C15H22N6O5S.2C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*1-4H2,(H,5,6,7)(H,8,9,10)/p-1/t7-,8?,10?,11?,14?,27?;;/m0../s1

InChI Key

PVCDYZJGZPCASW-WNHDQQIXSA-M

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)O

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)O

Origin of Product

United States

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